
N-octadecylacetamide
Overview
Description
N-Octadecylacetamide (C₂₀H₄₁NO) is a long-chain alkylamide synthesized via the reaction of n-octadecylamine (C₁₈H₃₇NH₂) with acetic acid. The synthesis involves forming an intermediate salt, which upon heating at 225°C for 15 minutes yields the amide in near-quantitative conversion . This compound is characterized by a high molecular weight (theoretical: 311.55 g/mol) and a melting point of 78–78.5°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-octadecylacetamide can be synthesized through the reaction of octadecylamine with acetic anhydride. The reaction typically occurs under mild heating conditions, and the product is purified through recrystallization. The general reaction is as follows:
C18H37NH2+(CH3CO)2O→C20H41NO+CH3COOH
In this reaction, octadecylamine (C18H37NH2) reacts with acetic anhydride ((CH3CO)2O) to form this compound (C20H41NO) and acetic acid (CH3COOH).
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-octadecylacetamide undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to form octadecylamine and acetic acid.
Oxidation: It can be oxidized to form corresponding amides with higher oxidation states.
Substitution: this compound can participate in substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Various reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed
Hydrolysis: Octadecylamine and acetic acid.
Oxidation: Higher oxidation state amides.
Substitution: Substituted amides with different functional groups.
Scientific Research Applications
Pharmaceutical Applications
N-octadecylacetamide serves as an important intermediate in the synthesis of various pharmaceutical compounds.
- Synthesis of Antimicrobial Agents : Research indicates that derivatives synthesized from this compound exhibit significant antimicrobial properties. For instance, thiazole, oxazole, and pyrimidine derivatives created from this compound have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The ability to modify the structure of this compound allows for the development of new drugs with enhanced efficacy.
- Drug Delivery Systems : The hydrophobic nature of this compound makes it suitable for use in drug delivery systems, particularly in enhancing the solubility and bioavailability of poorly soluble drugs. Its ability to form stable micelles can facilitate the encapsulation of therapeutic agents .
Surfactant Properties
This compound is utilized in the formulation of nonionic surfactants.
- Surface Activity : It has been employed as a key intermediate in synthesizing surfactants that contain heterocyclic nuclei, improving their surface-active properties . The modification of this compound through propoxylation results in nonionic surfactants that are beneficial in various industrial applications.
- Applications in Emulsions : Due to its surfactant properties, this compound is used to stabilize emulsions in cosmetic and pharmaceutical formulations, enhancing product stability and performance.
Corrosion Inhibition
This compound derivatives have been studied for their effectiveness as corrosion inhibitors.
- Corrosion Protection : Studies have demonstrated that compounds derived from this compound can effectively inhibit corrosion on metals such as N80 steel. These inhibitors work by forming a protective layer on the metal surface, thereby reducing oxidation and degradation . The effectiveness of these inhibitors is attributed to their ability to adsorb onto metal surfaces and block corrosive agents.
Biological Research
The compound has applications beyond pharmaceuticals and materials science; it also plays a role in biological research.
- Biocompatibility Studies : The biocompatibility of this compound derivatives is being explored for potential applications in biomedical devices and drug delivery systems. Its fatty acid chain contributes to favorable interactions with biological membranes, making it a candidate for further investigation in biocompatible materials .
Summary Table of Applications
Application Area | Specific Uses | Key Findings |
---|---|---|
Pharmaceuticals | Antimicrobial agents, drug delivery systems | Effective against MRSA and other bacteria; enhances solubility |
Surfactants | Nonionic surfactants for emulsions | Improves stability and surface activity |
Corrosion Inhibition | Protective coatings for metals | Forms protective layers reducing corrosion |
Biological Research | Biocompatibility studies | Favorable interactions with biological membranes |
Mechanism of Action
The mechanism of action of N-octadecylacetamide is primarily based on its hydrophobic interactions. In biological systems, it can interact with lipid membranes, altering their properties and potentially affecting membrane-associated processes. The compound’s long hydrophobic chain allows it to integrate into lipid bilayers, influencing membrane fluidity and permeability.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Amides
N-Dodecylacetamide (C₁₄H₂₉NO)
- Molecular Properties : CAS 3886-80-4; molecular weight 227.39 g/mol .
- Synthesis : Likely produced via analogous methods using dodecylamine and acetic acid.
- Safety : Requires precautions to avoid skin/eye contact and inhalation of aerosols. Personal protective equipment (PPE), including gloves and face shields, is recommended .
- Stability : Stable under recommended storage conditions (room temperature, inert atmosphere) .
- Applications: Not explicitly stated, but its shorter alkyl chain may limit surfactant efficacy compared to N-octadecylacetamide.
N-Hexadecylacetamide (C₁₈H₃₇NO)
- Molecular Properties : CAS 14303-96-9; molecular weight 283.49 g/mol .
- Comparison : Intermediate chain length between dodecyl and octadecyl derivatives. Likely exhibits moderate hydrophobicity and thermal stability.
- Data Gaps: No synthesis or application details are provided in the evidence.
N,N-Diethylacetamide (C₆H₁₃NO)
- Molecular Properties : CAS 685-91-6; molecular weight 115.18 g/mol .
- Synthesis : Produced as a laboratory chemical via methods distinct from long-chain amides .
- Safety: Limited hazard data, but classified as a laboratory chemical requiring standard handling protocols .
N-Vinylacetamide (C₄H₇NO)
- Molecular Properties : CAS 5202-78-8; molecular weight 85.11 g/mol .
- Applications: Potential monomer in polymer chemistry, though specific uses are unspecified .
Comparative Data Table
Biological Activity
N-octadecylacetamide, a fatty acid amide, has garnered attention in various fields of research due to its biological activities, particularly in antimicrobial applications and as a surfactant. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological activity.
This compound is synthesized through the reaction of octadecanoyl chloride with ammonia or an amine. The resulting compound is characterized by its long hydrophobic alkyl chain, which influences its interaction with biological membranes and contributes to its surfactant properties.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial efficacy of this compound and its derivatives. The following table summarizes key findings regarding its antibacterial activity against various pathogens:
Compound | MIC (µM) | Target Bacteria | Activity |
---|---|---|---|
This compound | 7.8 | Escherichia coli | Significant |
This compound | 3.74 | Acinetobacter baumannii | Potent |
2-Cyano-N-octadecylacetamide | 15.0 | Staphylococcus aureus (MRSA) | Moderate |
Pyridazine derivatives | 36.21 | Pseudomonas aeruginosa | Moderate |
The minimal inhibitory concentration (MIC) values indicate that this compound exhibits significant antibacterial properties, particularly against Gram-negative bacteria such as E. coli and A. baumannii .
The antimicrobial action of this compound is believed to be associated with its ability to disrupt bacterial cell membranes. The hydrophobic nature of the compound allows it to integrate into lipid bilayers, leading to increased membrane permeability and eventual cell lysis. Studies have shown that derivatives with specific substitutions can enhance this activity, suggesting a structure-activity relationship .
Surface Activity
In addition to its antimicrobial properties, this compound serves as a nonionic surfactant. Its surface-active properties have been characterized through various experiments, including monolayer studies on water surfaces. The compound demonstrates effective spreading behavior, which is crucial for applications in emulsification and formulation sciences .
Case Studies
- Antimicrobial Evaluation : A study synthesized several derivatives of this compound and evaluated their antibacterial activities against a range of pathogens, including MRSA and Pseudomonas species. The findings indicated that certain modifications significantly enhanced antibacterial potency .
- Surfactant Properties : Research on the surface activity of this compound revealed its effectiveness in reducing surface tension in aqueous solutions, making it suitable for use in formulations requiring emulsification or stabilization .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-octadecylacetamide, and how can reaction yields be improved?
- Methodological Answer : this compound can be synthesized via direct condensation of n-octadecylamine with acetic acid. A documented procedure involves heating the amine and acid in petroleum ether to form an intermediate salt (94% yield at 84.5–85°C), followed by thermal conversion at 225°C for 15 minutes to yield the amide . To optimize yields, researchers should systematically vary reaction parameters (temperature, solvent purity, stoichiometry) and employ techniques like thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) to monitor intermediate formation.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- FT-IR : Confirm amide bond formation via peaks at ~1640 cm⁻¹ (C=O stretch) and ~1550 cm⁻¹ (N–H bend).
- ¹H/¹³C NMR : Identify alkyl chain protons (δ 0.8–1.6 ppm) and acetamide carbonyl (δ ~170 ppm).
- Mass Spectrometry (MS) : Validate molecular weight (theoretical: 311.53 g/mol) using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI). Cross-reference data with computational simulations (e.g., DFT) to resolve ambiguities .
Q. How can solubility and stability of this compound be assessed for experimental applications?
- Methodological Answer : Conduct solubility tests in polar (water, ethanol) and nonpolar solvents (hexane, chloroform) under controlled temperatures. For stability, perform accelerated degradation studies (e.g., exposure to light, heat, or humidity) with HPLC or GC-MS to quantify decomposition products. Use differential scanning calorimetry (DSC) to determine thermal stability thresholds .
Advanced Research Questions
Q. What mechanisms underlie the thermal decomposition of this compound, and how can side reactions be mitigated?
- Methodological Answer : Thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) can identify degradation pathways (e.g., retro-amide formation or alkyl chain scission). Computational modeling (e.g., molecular dynamics simulations) may predict decomposition kinetics. To suppress side reactions, introduce inert atmospheres (N₂/Ar) or antioxidants during synthesis .
Q. How do structural modifications of the alkyl chain in N-alkylacetamides affect their physicochemical properties?
- Methodological Answer : Synthesize homologs (e.g., N-hexadecylacetamide, N-eicosylacetamide) and compare properties via:
- Critical micelle concentration (CMC) : Use surface tension measurements.
- Thermotropic behavior : Analyze phase transitions with polarized light microscopy.
- Molecular packing : Employ X-ray diffraction (XRD) for crystalline structure determination. Statistical tools (ANOVA) can correlate chain length with property trends .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies may arise from impurity profiles or assay variability. Implement orthogonal validation:
- Purity assessment : Use HPLC with diode-array detection (DAD) to quantify impurities.
- Dose-response studies : Replicate assays (e.g., antimicrobial or cytotoxicity tests) across multiple cell lines/microbial strains.
- Meta-analysis : Compare datasets using platforms like PRISMA to identify confounding variables (e.g., solvent effects) .
Q. How can computational models predict interactions between this compound and lipid bilayers?
- Methodological Answer : Use molecular docking (AutoDock Vina) or molecular dynamics (GROMACS) to simulate insertion into lipid bilayers. Parameters include:
- Free energy of binding : Calculate via MM-PBSA/GBSA.
- Permeability coefficients : Derive from umbrella sampling simulations. Validate predictions with experimental techniques like fluorescence anisotropy or Langmuir-Blodgett trough measurements .
Q. Guidance for Experimental Design & Data Analysis
Properties
IUPAC Name |
N-octadecylacetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-20(2)22/h3-19H2,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSILEXHUBACKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440135 | |
Record name | Acetamide, N-octadecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3906-22-7 | |
Record name | Acetamide, N-octadecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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